molecular formula C18H18BrFN2OS B250172 3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide

3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide

Cat. No.: B250172
M. Wt: 409.3 g/mol
InChI Key: DOGZRRULGRNCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide, also known as BFT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BFT is a thioamide derivative and is structurally similar to other compounds such as thioflavin T and Congo red, which are commonly used as amyloid-binding dyes.

Scientific Research Applications

3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide has been found to have potential applications in several scientific research areas. One of the most significant applications of this compound is its use as an amyloid-binding dye. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound has been found to selectively bind to amyloid fibrils and can be used to detect and quantify amyloid deposits in tissue samples.
This compound has also been found to have potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

The mechanism of action of 3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide is not fully understood. However, it has been suggested that this compound binds to amyloid fibrils and induces a conformational change that inhibits their growth and promotes their degradation. This compound has also been found to inhibit the activity of enzymes involved in the formation of amyloid fibrils.
In cancer cells, this compound has been found to inhibit the activity of several enzymes involved in cell growth and division. This compound has also been found to induce apoptosis in cancer cells by activating several signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. This compound has also been found to selectively bind to amyloid fibrils and can be used to detect and quantify amyloid deposits in tissue samples.

Advantages and Limitations for Lab Experiments

3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide has several advantages for lab experiments. It is a relatively small molecule and can be easily synthesized in large quantities. This compound has also been found to be stable under a wide range of conditions, making it suitable for use in various assays.
However, there are also limitations to the use of this compound in lab experiments. This compound has been found to be toxic to some cell lines at high concentrations, which can limit its use in certain assays. This compound also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide. One area of research is the development of this compound derivatives with improved solubility and reduced toxicity. Another area of research is the use of this compound as a diagnostic tool for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound could potentially be used to detect and quantify amyloid deposits in living patients, which could aid in the early diagnosis and treatment of these diseases.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for use in various scientific research applications. Its ability to selectively bind to amyloid fibrils and inhibit cancer cell growth makes it a promising tool for the detection and treatment of neurodegenerative diseases and cancer. However, more research is needed to fully understand the mechanism of action of this compound and to develop improved derivatives with reduced toxicity and improved solubility.

Synthesis Methods

The synthesis of 3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide involves the reaction of 4-tert-butyl-2-bromoaniline with 4-fluorobenzoyl isothiocyanate in the presence of a base. The resulting product is then purified by column chromatography to obtain the final product, this compound. This synthesis method has been reported in several scientific articles and has been found to be effective in producing high yields of this compound.

Properties

Molecular Formula

C18H18BrFN2OS

Molecular Weight

409.3 g/mol

IUPAC Name

3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C18H18BrFN2OS/c1-18(2,3)14-9-4-11(10-15(14)19)16(23)22-17(24)21-13-7-5-12(20)6-8-13/h4-10H,1-3H3,(H2,21,22,23,24)

InChI Key

DOGZRRULGRNCEL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)Br

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)Br

Origin of Product

United States

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